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molecular formula C4H12N2O3S B8584047 4-Hydrazinylbutane-1-sulfonic acid CAS No. 6482-65-1

4-Hydrazinylbutane-1-sulfonic acid

Cat. No. B8584047
M. Wt: 168.22 g/mol
InChI Key: RAVCDZVIBUUIPN-UHFFFAOYSA-N
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Patent
US04801521

Procedure details

103 ml of 1,4-butanesultone was added to 378 g of hydrazine hydride (80%) dropwise slowly, and stirred for 30 minutes at room temperature and for further 1 hour at 70° C. Water and hydrazine hydride were removed to obtain white crystals. These crystals were dispersed in 1.5 liters of methanol, and then refluxed for 1 hour and allowed to stand at room temperature. The crystals were collected, twice washed with 100 ml of methanol, and dried to obtain 115 g of 4-sulfobutylhydrazine. (m.p.: 152°-154° C.)
Quantity
103 mL
Type
reactant
Reaction Step One
Name
hydrazine hydride
Quantity
378 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:8][O:7][S:4](=[O:6])(=[O:5])[CH2:3][CH2:2]1.[H-].[NH2:10][NH2:11]>CO>[S:4]([CH2:3][CH2:2][CH2:1][CH2:8][NH:10][NH2:11])([OH:7])(=[O:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
103 mL
Type
reactant
Smiles
C1CCS(=O)(=O)OC1
Name
hydrazine hydride
Quantity
378 g
Type
reactant
Smiles
[H-].NN
Step Two
Name
Quantity
1.5 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes at room temperature and for further 1 hour at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Water and hydrazine hydride were removed
CUSTOM
Type
CUSTOM
Details
to obtain white crystals
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to stand at room temperature
CUSTOM
Type
CUSTOM
Details
The crystals were collected
WASH
Type
WASH
Details
twice washed with 100 ml of methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S(=O)(=O)(O)CCCCNN
Measurements
Type Value Analysis
AMOUNT: MASS 115 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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